molecular formula C12H22O11.H2O<br>C12H24O12 B1148351 Lactose, monohydrate CAS No. 10039-26-6

Lactose, monohydrate

Cat. No.: B1148351
CAS No.: 10039-26-6
M. Wt: 360.31 g/mol
InChI Key: WSVLPVUVIUVCRA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

D-Lactose (monohydrate), also known as lactose hydrate, primarily targets the enzyme lactase . Lactase is responsible for the hydrolysis of lactose into its constituent monosaccharides, glucose and galactose . This enzymatic action is crucial in neonates, where the glucose released serves as a major energy source .

Mode of Action

The interaction of D-Lactose (monohydrate) with lactase results in the breakdown of the disaccharide into glucose and galactose . This hydrolysis is a critical step in the digestion and absorption of lactose, particularly in the small intestine .

Biochemical Pathways

The hydrolysis of lactose by lactase is a key step in the lactose metabolism pathway . The glucose and galactose produced are then absorbed into the bloodstream and utilized in various metabolic processes. Glucose serves as a primary energy source, while galactose is involved in the synthesis of glycoproteins and glycolipids .

Pharmacokinetics

The pharmacokinetics of D-Lactose (monohydrate) primarily involve its digestion and absorption in the gastrointestinal tract . After ingestion, lactose is hydrolyzed by lactase in the small intestine into glucose and galactose, which are then absorbed into the bloodstream . The rate of absorption and subsequent bioavailability are influenced by factors such as lactase activity and the presence of other nutrients .

Result of Action

The hydrolysis of D-Lactose (monohydrate) by lactase results in the production of glucose and galactose . These monosaccharides are essential for various physiological functions. Glucose is a primary energy source for cells, while galactose plays a role in the synthesis of glycoproteins and glycolipids .

Action Environment

The action of D-Lactose (monohydrate) is influenced by various environmental factors. For instance, the activity of lactase and the efficiency of lactose hydrolysis can be affected by factors such as pH and temperature . Additionally, the presence of water is necessary for the formation of lactose monohydrate from its anhydrous form .

Future Directions

There is a growing interest in lactose intolerance, which has resulted in the proliferation of lactose-free products . More value-added uses of lactose are being developed, and lactose data are being used in farm management decision making . New, value-added uses for lactose need to be developed .

Biochemical Analysis

Biochemical Properties

The enzyme lactase hydrolyzes D-Lactose monohydrate to its constituent monosaccharides . In neonates, glucose released via the action of lactase is a major energy source . The α-lactose crystallizes as a monohydrate (C 12 H 22 O 11 ·H 2 O), while β-lactose forms anhydrous crystals .

Cellular Effects

D-Lactose monohydrate plays a crucial role in cellular metabolism, particularly in neonates where the glucose released from the hydrolysis of lactose serves as a major energy source .

Molecular Mechanism

The hydrolysis of D-Lactose monohydrate is catalyzed by the enzyme lactase. This reaction involves the breaking of the glycosidic bond linking the glucose and galactose units, resulting in the release of these monosaccharides .

Temporal Effects in Laboratory Settings

The stability of D-Lactose monohydrate is influenced by its crystalline form. The α-lactose crystallizes as a monohydrate, which is more stable than the anhydrous β-lactose .

Dosage Effects in Animal Models

The effects of D-Lactose monohydrate in animal models are largely dependent on the activity of lactase. In species that produce this enzyme, lactose can be efficiently metabolized. In species or individuals with lactase deficiency, high doses of lactose can lead to digestive issues .

Metabolic Pathways

D-Lactose monohydrate is involved in the lactose metabolism pathway. The enzyme lactase, located in the brush border of the small intestine, hydrolyzes lactose into glucose and galactose .

Transport and Distribution

The monosaccharides resulting from the hydrolysis of D-Lactose monohydrate, glucose and galactose, are transported across the intestinal epithelium into the bloodstream for distribution to various tissues .

Subcellular Localization

The enzyme lactase, which hydrolyzes D-Lactose monohydrate, is localized in the brush border of the small intestine . This localization allows for efficient hydrolysis of lactose as it passes through the digestive tract.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lactose, monohydrate is produced by crystallizing lactose from cow’s milk. The process involves exposing alpha-lactose to low temperatures until crystals form, followed by drying off any excess moisture . The resulting product is a dry, white or pale yellow powder with a slightly sweet taste .

Industrial Production Methods: In industrial settings, lactose is extracted from whey, a byproduct of cheese production. The whey is first clarified and concentrated, then subjected to crystallization. The crystallized lactose is separated, washed, and dried to obtain this compound .

Comparison with Similar Compounds

Lactose, monohydrate can be compared with other similar disaccharides such as sucrose, maltose, and lactulose:

    Sucrose: Composed of glucose and fructose.

    Maltose: Composed of two glucose molecules.

    Lactulose: An isomer of lactose, produced through isomerization.

This compound is unique due to its specific composition and properties, making it particularly suitable for use in the food and pharmaceutical industries .

Properties

IUPAC Name

2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVLPVUVIUVCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10039-26-6, 64044-51-5
Record name D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.346
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.265
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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